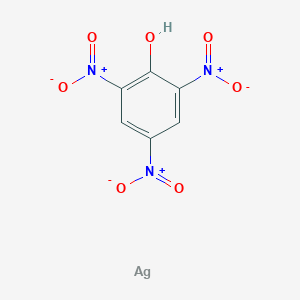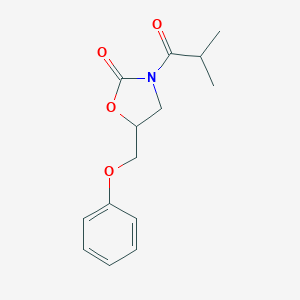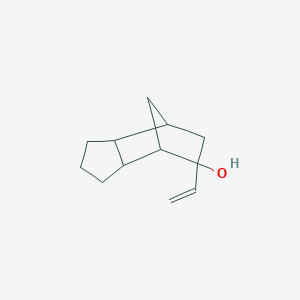
Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol (OHMINDEN) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. OHMINDEN is a bicyclic compound that contains a vinyl group and a hydroxyl group. It has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol's mechanism of action involves its interaction with various cellular pathways and enzymes. Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol can alter the expression of genes that are involved in cancer progression and cell survival. Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has been shown to have various biochemical and physiological effects. Studies have shown that Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol can induce cell cycle arrest and apoptosis in cancer cells. Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has also been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases. In addition, Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has also been shown to have low toxicity in animal models. However, Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol's solubility in water is limited, which can make it difficult to administer in certain experiments. In addition, Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol's mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol. One area of research is the development of Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol analogs with improved solubility and potency. Another area of research is the investigation of Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol's potential in treating other diseases, such as diabetes and autoimmune disorders. Furthermore, the development of Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol-based therapies for cancer and neurodegenerative diseases is an area of active research. Overall, Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has shown promising potential in various fields of research, and further studies are needed to fully understand its therapeutic applications.
Synthesemethoden
Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol can be synthesized through several methods, including the Diels-Alder reaction, which involves the reaction of a diene and a dienophile to form a cyclic compound. Another method involves the reaction of an aldehyde with a vinyl Grignard reagent to form an alcohol. The synthesis of Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has also been achieved through a palladium-catalyzed reaction.
Wissenschaftliche Forschungsanwendungen
Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has been studied for its potential therapeutic applications in various fields of research, including cancer treatment, neurological disorders, and cardiovascular diseases. Studies have shown that Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol exhibits anti-cancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has also been studied for its neuroprotective effects and its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol has been shown to have cardioprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
CAS-Nummer |
13380-90-0 |
|---|---|
Produktname |
Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol |
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
8-ethenyltricyclo[5.2.1.02,6]decan-8-ol |
InChI |
InChI=1S/C12H18O/c1-2-12(13)7-8-6-11(12)10-5-3-4-9(8)10/h2,8-11,13H,1,3-7H2 |
InChI-Schlüssel |
KDPQOUYYMLJCMF-UHFFFAOYSA-N |
SMILES |
C=CC1(CC2CC1C3C2CCC3)O |
Kanonische SMILES |
C=CC1(CC2CC1C3C2CCC3)O |
Andere CAS-Nummern |
13380-90-0 |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,5-Dioxaspiro[5.5]undecane](/img/structure/B86954.png)
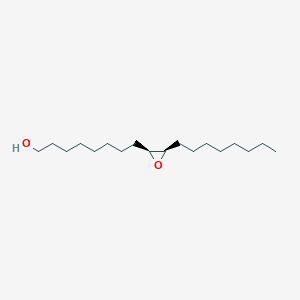
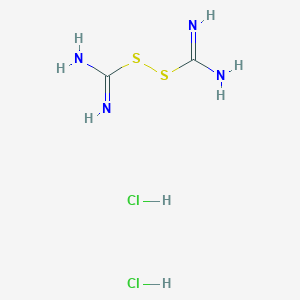
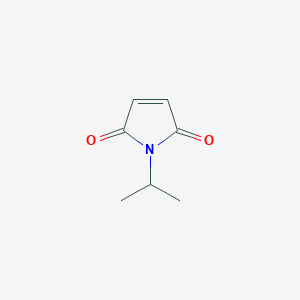
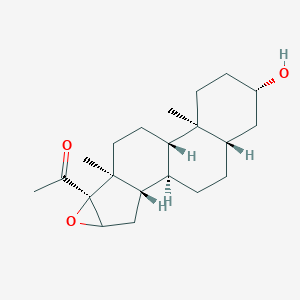
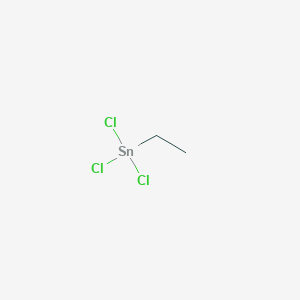
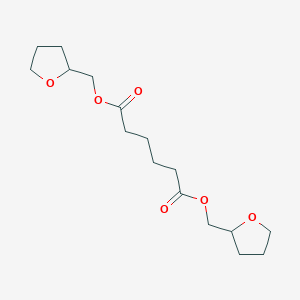
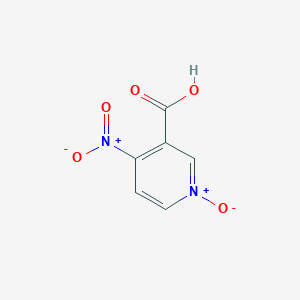
![Ethanol, 2-[(2-methylphenyl)amino]-](/img/structure/B86972.png)
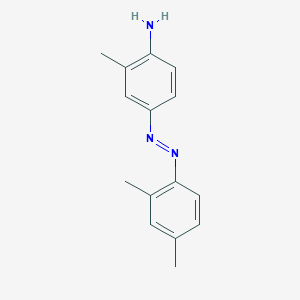
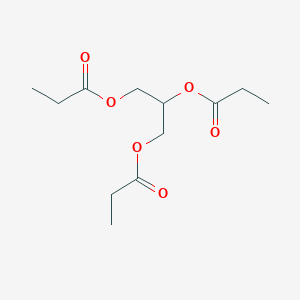
![2-[1-[(4-Chlorophenyl)methyl]-5-methyl-2-propylindol-3-yl]acetic acid](/img/structure/B86975.png)
